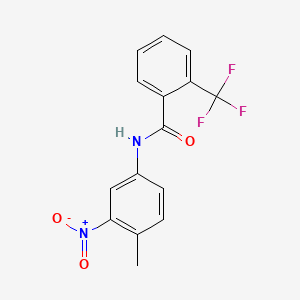
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as amines.
Major Products Formed
Reduction: 2-Trifluoromethyl-N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-nitro-N-(4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-(trifluoromethyl)phenyl)benzamide .
- 2-Methyl-3-(trifluoromethyl)aniline .
Uniqueness
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a trifluoromethyl group and a nitro group on the benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for bioreduction, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H11F3N2O3 |
|---|---|
Peso molecular |
324.25 g/mol |
Nombre IUPAC |
N-(4-methyl-3-nitrophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-6-7-10(8-13(9)20(22)23)19-14(21)11-4-2-3-5-12(11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Clave InChI |
MBKFVCMUEPJRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















